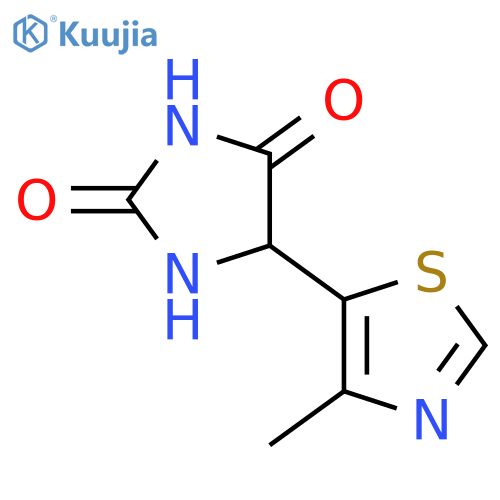Cas no 1603098-65-2 (5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione)

1603098-65-2 structure
商品名:5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Imidazolidinedione, 5-(4-methyl-5-thiazolyl)-
- 5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
-
- インチ: 1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12)
- InChIKey: ZIPAGAKSXLWFQK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C2SC=NC=2C)C(=O)N1
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-156589-0.1g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 0.1g |
$272.0 | 2023-06-08 | ||
| Enamine | EN300-156589-500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 500mg |
$613.0 | 2023-09-24 | |
| 1PlusChem | 1P01AGGK-1g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 1g |
$1033.00 | 2023-12-20 | |
| 1PlusChem | 1P01AGGK-250mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 250mg |
$543.00 | 2023-12-20 | |
| Enamine | EN300-156589-2500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 2500mg |
$1539.0 | 2023-09-24 | |
| Enamine | EN300-156589-5000mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 5000mg |
$2277.0 | 2023-09-24 | |
| Enamine | EN300-156589-100mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 100mg |
$272.0 | 2023-09-24 | |
| 1PlusChem | 1P01AGGK-500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 500mg |
$820.00 | 2023-12-20 | |
| 1PlusChem | 1P01AGGK-10g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 10g |
$4235.00 | 2023-12-20 | |
| Enamine | EN300-156589-2.5g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 2.5g |
$1539.0 | 2023-06-08 |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1603098-65-2 (5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
